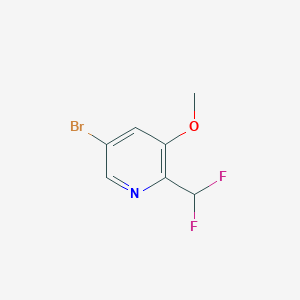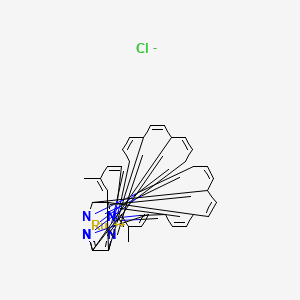
Dichloridebis(1,10-phenanthroline)(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) is a coordination complex that features ruthenium(II) as the central metal ion, coordinated with two 1,10-phenanthroline ligands and one 4,4’-dimethyl-2,2’-bipyridine ligand. This compound is known for its interesting photophysical and electrochemical properties, making it a subject of extensive research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) typically involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline and 4,4’-dimethyl-2,2’-bipyridine ligands in an appropriate solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced back to ruthenium(II) from higher oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Major Products
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Ruthenium(II) complexes with different ligands.
Substitution: New coordination complexes with substituted ligands.
科学研究应用
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: Investigated for its potential as a DNA intercalator and its ability to induce photo-induced DNA cleavage.
Medicine: Explored for its anticancer properties due to its ability to generate reactive oxygen species upon light activation.
作用机制
The mechanism by which Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) exerts its effects involves the interaction of its metal-to-ligand charge transfer (MLCT) excited states with molecular targets. Upon light activation, the compound can generate reactive oxygen species, leading to oxidative damage in biological systems. In DNA interactions, the compound intercalates between base pairs, disrupting the DNA structure and function .
相似化合物的比较
Similar Compounds
Bis(2,2’-bipyridine)ruthenium(II) complexes: These complexes have similar photophysical properties but differ in their ligand structures.
Bis(1,10-phenanthroline)ruthenium(II) complexes: These complexes also exhibit similar electrochemical behavior but lack the additional bipyridine ligand.
Uniqueness
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) is unique due to the combination of its ligands, which impart distinct photophysical and electrochemical properties. The presence of both 1,10-phenanthroline and 4,4’-dimethyl-2,2’-bipyridine ligands allows for fine-tuning of its electronic and structural characteristics, making it a versatile compound for various applications .
属性
分子式 |
C36H28ClN6Ru+ |
|---|---|
分子量 |
681.2 g/mol |
IUPAC 名称 |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;1,10-phenanthroline;ruthenium(2+);chloride |
InChI |
InChI=1S/2C12H8N2.C12H12N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;;/h2*1-8H;3-8H,1-2H3;1H;/q;;;;+2/p-1 |
InChI 键 |
VNCOYBRWIAMCLR-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


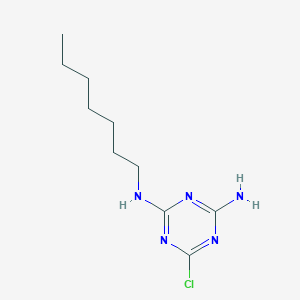
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
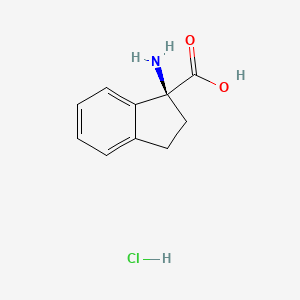
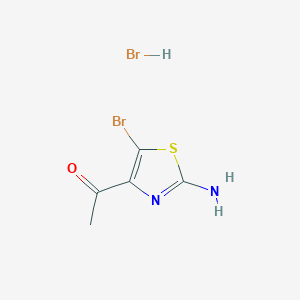
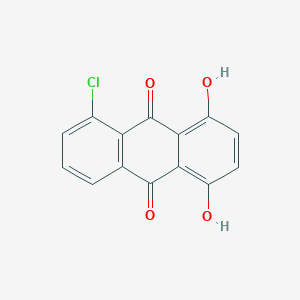
![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
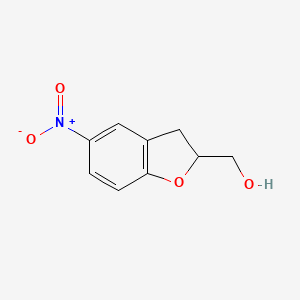
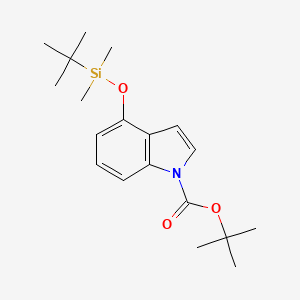
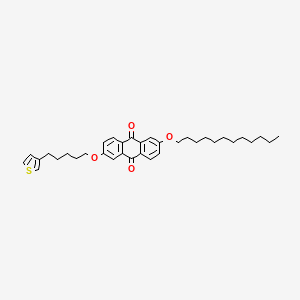
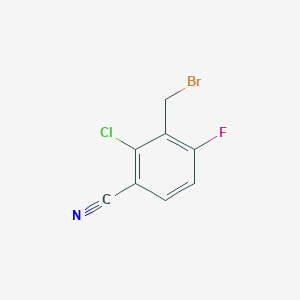
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)

